Benzene, (hexyloxy)-
Overview
Description
Molecular Structure Analysis
The molecular structure of Benzene, (hexyloxy)- consists of a benzene ring attached to a hexyloxy group . The molecular weight of Benzene, (hexyloxy)- is 178.2707 .Physical And Chemical Properties Analysis
Benzene, (hexyloxy)- is a derivative of benzene, which is a colorless liquid with a characteristic odor . Benzene has a relatively high melting point for a hydrocarbon due to its aromatic nature. Its melting point is 5.5 degrees Celsius, and its boiling point is 80.1 degrees Celsius .Scientific Research Applications
Oxidative DNA Damage by Benzene and Its Metabolites : Benzene and its phenolic metabolites can cause oxidative DNA damage, which might play a role in its genotoxicity, myelotoxicity, and leukemia-inducing properties. This was observed in vitro in HL60 cells and in vivo in mouse bone marrow (Kolachana et al., 1993).
Mechanisms of Benzene Hydroxylation : A study using density functional calculations elucidated the mechanisms of benzene hydroxylation to phenol, benzene oxide, and ketone by cytochrome P450 enzymes, demonstrating an electrophilic and radical pathway involving a proton-shuttle mechanism mediated by the porphyrin ring (de Visser & Shaik, 2003).
Reductant-Free Aerobic Oxidation of Benzene to Phenol : A study introduced a dual-catalysis non-noble metal system for the aerobic oxidation of benzene to phenol. This system utilizes graphitic carbon nitride and polyoxometalate as catalysts, offering an efficient and environmentally friendly approach to producing phenol from benzene (Long et al., 2014).
Synthesis of Hexaarylbenzenes : A study highlighted the synthesis of hexaarylbenzenes with different substituents using C-H activation, cross-coupling, and cycloaddition reactions. This method allows for the synthesis of benzene derivatives with diverse structural properties, useful in pharmaceuticals, agrochemicals, and electronic devices (Suzuki et al., 2015).
Fe-Based Metal–Organic Frameworks for Benzene Hydroxylation : Research demonstrated that Fe-based metal–organic frameworks can be used for highly selective photocatalytic hydroxylation of benzene to phenol, driven by solar energy (Wang et al., 2015).
Oxidation of Benzene to Phenol and Other Compounds by Enzymes : Toluene 4-monooxygenase and toluene 3-monooxygenase were found capable of converting benzene to phenol, catechol, and 1,2,3-trihydroxybenzene, illustrating a biological approach to benzene oxidation (Tao et al., 2004).
Vanadyl Acetylacetonate for Benzene Hydroxylation : This study explored the use of vanadyl acetylacetonate on mesoporous silica for the direct hydroxylation of benzene to phenol, enhancing catalytic performance (Xu et al., 2019).
Hydroxylation of Benzene to Phenol with Copper Complexes : Researchers achieved selective hydroxylation of benzene to phenol using copper complexes as catalysts. This process demonstrates a potential industrial application for producing phenol (Yamada et al., 2015).
Safety And Hazards
properties
IUPAC Name |
hexoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRQFACTBMDELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333762 | |
Record name | Benzene, (hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (hexyloxy)- | |
CAS RN |
1132-66-7 | |
Record name | Benzene, (hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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